molecular formula C7H6ClNO3 B1296171 2-Chloro-6-methyl-4-nitrophenol CAS No. 4102-84-5

2-Chloro-6-methyl-4-nitrophenol

Cat. No. B1296171
CAS RN: 4102-84-5
M. Wt: 187.58 g/mol
InChI Key: KORZLRSUPBWADT-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-nitrophenol is a chemical compound with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 . It is also known by the synonyms 3-Chloro-2-hydroxy-5-nitrotoluene and 6-Chloro-4-nitro-o-cresol . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methyl-4-nitrophenol consists of a phenol group with chlorine, methyl, and nitro substituents . The InChI string representation of its structure is InChI=1S/C7H6ClNO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 . The compound’s structure is nearly planar .


Physical And Chemical Properties Analysis

2-Chloro-6-methyl-4-nitrophenol has a molecular weight of 187.58 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 187.0036207 g/mol . The topological polar surface area of the compound is 66 Ų .

Scientific Research Applications

Chemical Synthesis

2-Chloro-6-methyl-4-nitrophenol is frequently used as a building block in the chemical syntheses of various compounds . It can react with sulfuric acid dimethyl ester to produce 2-chloro-4-nitro-anisole .

Production of Dyes

This compound is used as an intermediate in the production of dyes . The nitro group (-NO2) and the chloro group (-Cl) on the phenol ring can undergo reactions to form different colored compounds.

Production of Plastics

2-Chloro-6-methyl-4-nitrophenol is also used in the production of plastics . The presence of the phenol group (-OH) allows it to undergo polymerization reactions to form plastic materials.

Production of Explosives

The nitro group (-NO2) in 2-Chloro-6-methyl-4-nitrophenol makes it a potential precursor for the production of explosives . The nitro group can be reduced to form amines, which are often used in the synthesis of explosives.

Environmental Biotechnology

In environmental biotechnology, a Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-Chloro-6-methyl-4-nitrophenol via the 1,2,4-benzenetriol pathway . This degradation pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .

Pollution Control

2-Chloro-6-methyl-4-nitrophenol is a common chlorinated nitrophenol pollutant . Understanding its degradation pathways can help in the development of effective pollution control strategies.

Atmospheric Studies

Similar compounds like 2-Methyl-4-nitrophenol have been used as target compounds in the study on measurement of methylnitrophenol concentrations and stable isotope ratios in the atmospheric particulate matter . 2-Chloro-6-methyl-4-nitrophenol could potentially be used in similar studies.

Petrochemical Industry

2-Chloro-6-methyl-4-nitrophenol can act as a catalytic agent and petrochemical additive . Its chemical properties can enhance the efficiency of petrochemical processes.

Safety and Hazards

2-Chloro-6-methyl-4-nitrophenol is considered hazardous . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Contaminated work clothing should not be allowed out of the workplace .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-6-methyl-4-nitrophenol (2C4NP) is the hnp gene cluster in the Gram-negative bacterium, Cupriavidus sp. CNP-8 . This gene cluster is significantly upregulated when the bacterium is induced with 2C4NP .

Mode of Action

The compound interacts with its targets through a series of enzymatic reactions. The HnpAB , a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . The HnpC , a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Biochemical Pathways

The degradation of 2C4NP occurs via the 1,2,4-benzenetriol (BT) pathway , which is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway of the catabolism of 2C4NP in this strain was characterized at the molecular, biochemical, and genetic levels .

Pharmacokinetics

It’s known that the compound is metabolically robust, demonstrating a remnant of >98% after 30 minutes in the presence of human, rat, and mouse liver microsomes . This suggests that 2C4NP may have good bioavailability due to its stability in metabolic conditions.

Result of Action

The result of the action of 2C4NP is the degradation of the compound into less harmful substances. The degradation process involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the cleavage of the BT ring to form maleylacetate . This process helps in the bioremediation of environments contaminated with 2C4NP.

Action Environment

The action of 2C4NP is influenced by environmental factors. The compound is a common pollutant, extensively introduced into our surrounding environments mainly by anthropogenic activities . It’s resistant to microbial degradation due to the simultaneous existence of electron-withdrawing chlorine and nitro groups on the aromatic ring . . CNP-8, have developed mechanisms to degrade these xenobiotics, providing a feasible, environment-friendly, and in situ bioremediation strategy .

properties

IUPAC Name

2-chloro-6-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORZLRSUPBWADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961389
Record name 2-Chloro-6-methyl-4-nitrophenol
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-4-nitrophenol

CAS RN

4102-84-5
Record name 2-Chloro-6-methyl-4-nitrophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol, 6-chloro-4-nitro-
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Record name 2-Chloro-6-methyl-4-nitrophenol
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Record name 6-chloro-4-nitro-o-cresol
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